(6-Thien-2-ylpyrid-3-yl)methanol

Vue d'ensemble

Description

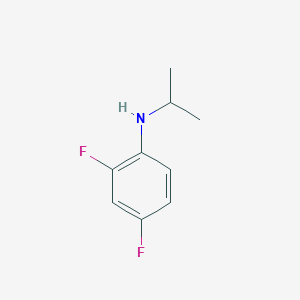

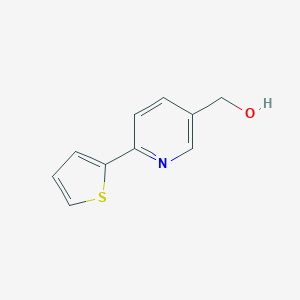

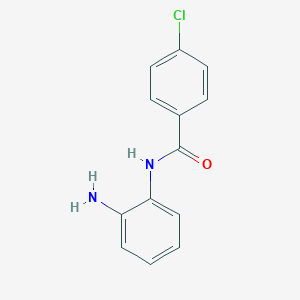

“(6-Thien-2-ylpyrid-3-yl)methanol” is a chemical compound with the molecular formula C10H9NOS . It is also known by other names such as “6-thiophen-2-yl pyridin-3-yl methanol”, “3-pyridinemethanol,6-2-thienyl”, “2-thien-2-yl-5-hydroxymethylpyridine”, and "6-2-thienyl-3-pyridyl methan-1-ol" .

Molecular Structure Analysis

The molecular structure of “(6-Thien-2-ylpyrid-3-yl)methanol” can be represented by the SMILES notation: C1=CSC(=C1)C2=NC=C(C=C2)CO . This indicates that the molecule consists of a thiophene ring (C1=CSC=C1) and a pyridine ring (C2=NC=C(C=C2)CO) connected by a methanol group.Physical And Chemical Properties Analysis

The molecular weight of “(6-Thien-2-ylpyrid-3-yl)methanol” is approximately 191.25 g/mol . Other physical and chemical properties were not found in the web search results.Applications De Recherche Scientifique

Polymerization and Material Science

- Di(thien-2-yl) methanol and related compounds have been synthesized and oxidatively polymerized to yield quinoidal poly(di(thien-2-yl) methane), showing unique solubility and processability properties (Hoffmann et al., 2000).

Organic Synthesis

- N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes, demonstrating their utility in organic synthesis (Torosyan et al., 2018).

- Metalation of bis(3-thiophen-2-ylpyrazol-1-yl)phenylmethane yields calcium complexes with unique stability and degradation properties, useful in inorganic and organometallic chemistry (Müller et al., 2015).

Spectroscopy and Quantum Chemistry

- The spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been studied, showing dual fluorescence in non-polar and polar protic/aprotic solvents, useful in fluorescence spectroscopy and quantum chemistry studies (Al-Ansari, 2016).

Solar Cell Technology

- Methanol treatment has been shown to significantly enhance the efficiency of thieno[3,4-b]-thiophene/benzodithiophene solar cells, indicating its potential in improving solar cell technologies (Zhou et al., 2013).

Molecular Dynamics and Membrane Studies

- Methanol is demonstrated to impact lipid dynamics significantly, affecting 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics, a crucial aspect in biomembrane and proteolipid studies (Nguyen et al., 2019).

Catalysis and Chemical Reactions

- Nickel complexes with bidentate N,O-type ligands have been synthesized for use in ethylene oligomerization, showcasing the role of such compounds in catalytic processes (Kermagoret & Braunstein, 2008).

Nonlinear Optics

- Thienyl-substituted pyridinium salts have been synthesized and characterized for their second-order nonlinear optical properties, contributing to advancements in optical materials science (Li et al., 2012).

Safety And Hazards

“(6-Thien-2-ylpyrid-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(6-thiophen-2-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHQRPWNQRBQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572525 | |

| Record name | [6-(Thiophen-2-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Thien-2-ylpyrid-3-yl)methanol | |

CAS RN |

198078-57-8 | |

| Record name | [6-(Thiophen-2-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)

![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)